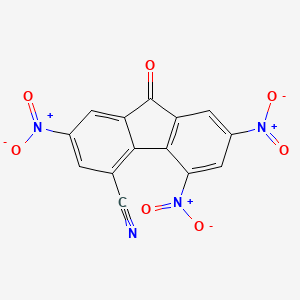
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core, substituted with nitro groups and a carbonitrile group, making it a subject of interest for researchers in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and cyanide sources for the carbonitrile group introduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Substitution: The nitro groups and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, amino derivatives, and other functionalized fluorene compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, including as potential pharmaceuticals or biochemical probes.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- largely depends on its chemical reactivity. The nitro groups can participate in electron transfer reactions, while the carbonitrile group can act as a nucleophile or electrophile in various chemical processes. The molecular targets and pathways involved would be specific to the particular application or reaction being studied.
Comparación Con Compuestos Similares
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Comparison: Compared to these similar compounds, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is unique due to the presence of the carbonitrile group, which imparts different chemical reactivity and potential applications. The nitro groups in all these compounds contribute to their electron-withdrawing properties, but the specific functional groups attached to the fluorene core can significantly alter their chemical behavior and applications.
Propiedades
Número CAS |
65593-05-7 |
|---|---|
Fórmula molecular |
C14H4N4O7 |
Peso molecular |
340.20 g/mol |
Nombre IUPAC |
2,5,7-trinitro-9-oxofluorene-4-carbonitrile |
InChI |
InChI=1S/C14H4N4O7/c15-5-6-1-7(16(20)21)2-9-12(6)13-10(14(9)19)3-8(17(22)23)4-11(13)18(24)25/h1-4H |
Clave InChI |
VACRFOXSSUZRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C#N)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


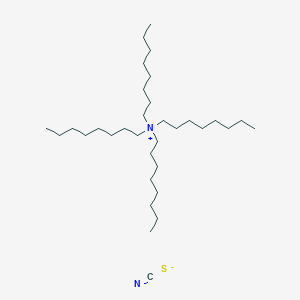
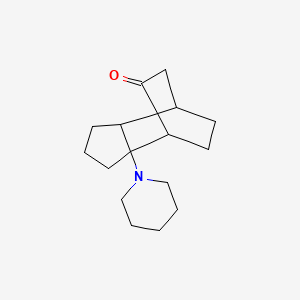
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
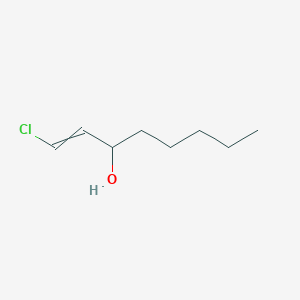
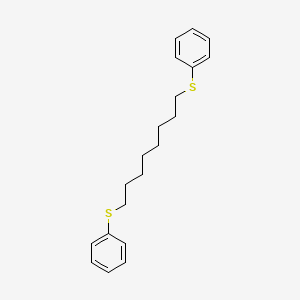
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
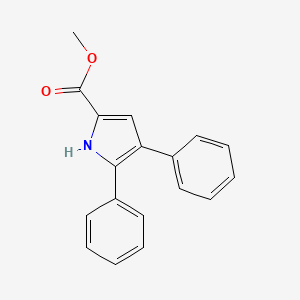



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
